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Compound of Interest

Compound Name:
3-Chloro-4-methoxy-1-methyl-1H-

indazole

Cat. No.: B1433181 Get Quote

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Chloro-4-
methoxy-1-methyl-1H-indazole

Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and reactivity of 3-Chloro-4-methoxy-1-methyl-1H-indazole (CAS No: 1780480-20-7). As a

substituted indazole, this compound is a valuable heterocyclic building block for medicinal

chemistry and drug development. Its unique arrangement of chloro, methoxy, and N-methyl

functional groups offers a versatile platform for constructing more complex molecular

architectures. This document is intended for researchers, synthetic chemists, and drug

development professionals, offering insights into its physicochemical characteristics,

spectroscopic profile, potential synthetic routes, and key chemical transformations.

Furthermore, it outlines its applications as a research intermediate, particularly in the

development of novel therapeutics targeting the central nervous system, and provides essential

safety and handling protocols.[1][2]

Introduction to the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and

pyrazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit

a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral
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properties.[3] The ability of the indazole core to act as a bioisostere for other aromatic systems

and its capacity for hydrogen bonding interactions contribute to its frequent use in drug design.

3-Chloro-4-methoxy-1-methyl-1H-indazole is a specifically functionalized derivative poised

for further chemical modification. The key structural features include:

An Indazole Core: Provides the fundamental bicyclic aromatic structure.

A Chlorine Atom at C3: This is the primary reactive site, ideal for cross-coupling reactions to

introduce molecular diversity.

A Methoxy Group at C4: This electron-donating group can influence the electronic properties

and reactivity of the aromatic system.

A Methyl Group at N1: This substitution prevents tautomerization and directs reactivity,

ensuring regiochemical control in subsequent reactions.

Physicochemical and Spectroscopic Properties
Precise experimental data for this specific compound is not widely published. The properties

listed below are based on its chemical structure and data from closely related analogues.

Physicochemical Data
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Property Value / Description Source / Rationale

IUPAC Name
3-Chloro-4-methoxy-1-methyl-

1H-indazole
Standard Nomenclature

CAS Number 1780480-20-7 [4]

Molecular Formula C₉H₉ClN₂O Calculated

Molecular Weight 196.64 g/mol Calculated

Appearance
Predicted to be an off-white to

yellow solid.

Based on similar indazole

derivatives.[5][6]

Solubility

Expected to be soluble in

organic solvents like

Dichloromethane (DCM),

Chloroform, and Ethyl Acetate;

poorly soluble in water.

Based on its predominantly

nonpolar structure.

Melting Point Not available in cited literature. -

Boiling Point Not available in cited literature. -

Predicted Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the compound. The

following are predicted spectral characteristics:
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Spectroscopy Predicted Features

¹H NMR

- Aromatic Protons (3H): Expected in the δ 7.0-

7.8 ppm range, exhibiting coupling patterns

dictated by their positions on the benzene ring. -

N-Methyl Protons (3H): A singlet expected

around δ 3.8-4.0 ppm. - Methoxy Protons (3H):

A singlet expected around δ 3.9-4.1 ppm.

¹³C NMR

- Aromatic Carbons: Signals expected in the δ

110-155 ppm range. - N-Methyl Carbon: Signal

expected around δ 30-35 ppm. - Methoxy

Carbon: Signal expected around δ 55-60 ppm.

Mass Spectrometry (EI/ESI)

- Molecular Ion (M⁺): A peak at m/z ≈ 196. -

Isotopic Pattern: A characteristic M+2 peak at

m/z ≈ 198 with approximately one-third the

intensity of the M⁺ peak, confirming the

presence of a single chlorine atom.

Infrared (IR)

- C-H (aromatic): ~3050-3150 cm⁻¹. - C-H

(aliphatic): ~2850-3000 cm⁻¹. - C=C (aromatic):

~1500-1600 cm⁻¹. - C-O (ether): ~1050-1250

cm⁻¹. - C-Cl: ~700-800 cm⁻¹.

Synthesis and Mechanistic Considerations
While a specific, documented synthesis for 3-Chloro-4-methoxy-1-methyl-1H-indazole is not

readily available in the searched literature, a plausible and efficient synthetic route can be

designed based on established indazole chemistry.[7][8] The proposed pathway highlights key

chemical transformations and the rationale behind them.

Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the primary functionalities to identify

readily available starting materials. The N1-methyl and C3-chloro groups are prime candidates

for disconnection.
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Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a substituted aniline. A

common strategy involves the formation of the indazole ring, followed by regioselective

functionalization.

node_start

node_intermediate

node_final

2-Amino-6-methoxybenzonitrile Diazonium Salt Intermediate

 1. Diazotization 
 (NaNO₂, HCl, 0°C) 

4-Methoxy-1H-indazole

 2. Intramolecular Cyclization 
 (Reduction, e.g., SnCl₂) 

3-Chloro-4-methoxy-1H-indazole

 3. Chlorination 
 (NCS, MeCN) 3-Chloro-4-methoxy-1-methyl-1H-indazole

 4. N-Methylation 
 (CH₃I, K₂CO₃, Acetone) 
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Proposed multi-step synthesis workflow.

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and should be optimized for safety and yield.

Step 1 & 2: Synthesis of 4-Methoxy-1H-indazole (C)

Rationale: This procedure, known as the Jacobson indazole synthesis, involves diazotization

of an ortho-substituted aniline followed by reductive cyclization.

Procedure:

Dissolve 2-Amino-6-methoxybenzonitrile (1.0 eq) in a solution of concentrated HCl and

water. Cool the mixture to 0-5 °C in an ice bath.

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the

temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium

salt.

To this solution, add a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated HCl. Allow

the reaction to warm to room temperature and stir for 12-18 hours.

Basify the mixture with a saturated NaOH solution to pH > 10 and extract the product with

ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield crude 4-Methoxy-1H-indazole.

Step 3: Chlorination to 3-Chloro-4-methoxy-1H-indazole (D)

Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent

for electron-rich heterocyclic systems like indazoles.[8]

Procedure:

Dissolve 4-Methoxy-1H-indazole (1.0 eq) in acetonitrile (MeCN).
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Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.

Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is

consumed.

Cool the reaction, remove the solvent in vacuo, and purify the residue by column

chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the C3-chlorinated

product.

Step 4: N-Methylation to 3-Chloro-4-methoxy-1-methyl-1H-indazole (E)

Rationale: The indazole nitrogen is nucleophilic and can be readily alkylated using an

electrophile like methyl iodide in the presence of a mild base to neutralize the HI byproduct.

Procedure:

Dissolve 3-Chloro-4-methoxy-1H-indazole (1.0 eq) in acetone.

Add potassium carbonate (K₂CO₃, 2.0 eq) as the base, followed by methyl iodide (CH₃I,

1.5 eq).

Reflux the mixture for 4-6 hours, monitoring by TLC.

After completion, filter off the inorganic salts and concentrate the filtrate.

Purify the crude product via column chromatography to yield the final compound.

Chemical Reactivity and Derivatization Potential
The primary utility of this compound lies in its potential for derivatization, mainly through

reactions involving the C3-chloro substituent. This position is activated for various metal-

catalyzed cross-coupling reactions, making it an excellent starting point for library synthesis in

drug discovery programs.
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Key derivatization reactions from the C3-chloro position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a

robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. It allows for the introduction

of a wide array of aryl, heteroaryl, or alkyl groups at the C3 position.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling

the chloro-indazole with various primary or secondary amines. It is a cornerstone of modern

medicinal chemistry for accessing aniline and related structures.

Sonogashira Coupling: Provides a direct route to 3-alkynylindazoles by coupling with

terminal alkynes, a valuable functional group for further transformations or as a structural

element in bioactive molecules.

Applications in Research and Drug Development
3-Chloro-4-methoxy-1-methyl-1H-indazole is primarily utilized as a research chemical and an

intermediate in the synthesis of more complex molecules.[1][2]

CNS-Active Compounds: The indazole scaffold is present in numerous compounds that

modulate central nervous system (CNS) targets. This intermediate is valuable for developing

novel compounds aimed at neuroreceptors.[1]
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Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic

core. The functional handles on this molecule allow for its elaboration into potent and

selective inhibitors for oncological and immunological targets.

Analytical Standards: Due to its specific structure, it can be used as a reference standard in

forensic and analytical chemistry for the identification of related compounds.[1]

Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this exact compound. The following

recommendations are based on data for structurally similar chloro- and methoxy-indazoles.[9]

[10][11]

Hazard Classification: Assumed to be harmful if swallowed and may cause skin and serious

eye irritation.[10][11] Handle with care, assuming it is a hazardous substance.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH

standards.[9]

Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile

rubber). Inspect gloves before use.

Respiratory Protection: Use only in a well-ventilated area or a certified fume hood. If dusts

are generated, a full-face respirator may be necessary.[9]

Handling:

Avoid contact with skin, eyes, and clothing.

Avoid ingestion and inhalation. Prevent dust formation.[10]

Wash hands thoroughly after handling.[11]

Storage:

Store in a cool, dry, and well-ventilated place.
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Keep the container tightly closed and store locked up.[10]

First Aid Measures:

If Inhaled: Move the person to fresh air. Seek medical attention if symptoms occur.[10]

In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation

persists, seek medical advice.[10]

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact

lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

[10]

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or

doctor if you feel unwell.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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